2-Bromo-1-fluoro-3-iodo-4-methoxybenzene
Description
Significance of Highly Substituted Aromatic Systems in Contemporary Chemical Research
Highly substituted aromatic systems are fundamental building blocks in the creation of complex molecular architectures. Their rigid frameworks and well-defined substituent orientations are crucial in the design of pharmaceuticals, agrochemicals, and materials with specific functions. The introduction of multiple, distinct halogens (fluorine, bromine, iodine) onto an aromatic ring, as seen in 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene, offers a powerful tool for chemists. Each halogen atom can serve as a reactive handle for subsequent, selective chemical transformations, such as cross-coupling reactions, allowing for the stepwise and controlled construction of more complex molecules. wikipedia.orgyoutube.com This regioselective functionalization is a cornerstone of modern synthetic strategy, enabling the efficient assembly of target compounds that would be challenging to create otherwise. thieme-connect.de
Overview of Halogenation Patterns and Methoxy (B1213986) Group Influence in Aromatic Compounds
The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. This directing influence is fundamental in the synthesis of substituted anisoles. bartleby.com When multiple halogens are present, the electronic nature of the ring is significantly altered. Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors. In a polyhalogenated system, the combined electronic effects of the methoxy group and the various halogens, along with steric hindrance, dictate the reactivity and regioselectivity of further reactions.
The specific arrangement of bromo, fluoro, and iodo substituents in this compound creates a unique electronic and steric environment. The varying reactivity of the C-Br, C-F, and C-I bonds in metal-catalyzed reactions, for instance, opens up possibilities for sequential and site-selective cross-coupling reactions. Generally, the order of reactivity in palladium-catalyzed couplings is C-I > C-Br > C-Cl >> C-F, allowing for selective functionalization of the iodine-bearing position, followed by the bromine-bearing position.
Research Imperatives and Future Directions Pertaining to this compound
The full potential of this compound as a building block in organic synthesis is yet to be fully explored in published research. The compound's structure suggests it could be a valuable precursor for the synthesis of highly substituted and complex organic molecules. Future research will likely focus on exploiting the differential reactivity of the three halogen atoms to develop novel synthetic methodologies. This could include the sequential introduction of different functional groups via a series of selective cross-coupling reactions, leading to the creation of novel pharmaceutical scaffolds, liquid crystals, or organic electronic materials. Furthermore, detailed spectroscopic and computational studies would provide a deeper understanding of the electronic and structural properties of this and similar polyhalogenated anisoles, guiding their application in materials science and medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier information.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2383276-23-9 |
| Molecular Formula | C₇H₅BrFIO |
| Molecular Weight | 330.92 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Expected to be soluble in common organic solvents |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis and Reactivity
A potential synthetic strategy could begin with a substituted anisole (B1667542), such as 4-methoxyaniline or a halogenated anisole. A sequence of electrophilic halogenations (bromination and iodination) and potentially a Sandmeyer reaction from an amino precursor could be employed to introduce the substituents in the desired positions. The directing effects of the methoxy group and any pre-existing halogens would need to be carefully considered to achieve the correct regiochemistry.
Alternatively, ortho-lithiation strategies could be employed. Starting with a di-substituted methoxybenzene, sequential deprotonation at specific positions followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂, or N-bromosuccinimide) could lead to the desired product. The choice of directing groups and reaction conditions would be critical for controlling the regioselectivity of the lithiation and subsequent halogenation steps.
The reactivity of this compound is expected to be dominated by the chemistry of its carbon-halogen bonds. As mentioned, the C-I bond is the most likely to undergo oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the C-Br bond. This differential reactivity allows for the molecule to be used as a scaffold for the sequential introduction of different aryl, alkyl, or other functional groups.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely published. However, the expected features in its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on the analysis of similar halogenated anisoles. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. These signals would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electronic effects of the methoxy group and the three different halogens.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The signal for the methoxy carbon would appear in the upfield region (around 55-65 ppm). The six aromatic carbon signals would be spread across the downfield region, with their chemical shifts determined by the attached substituents. The carbons directly bonded to the halogens would show characteristic shifts, and the carbon attached to fluorine would exhibit a large one-bond C-F coupling constant.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Research Applications and Future Outlook
Given its unique substitution pattern, this compound holds promise as a versatile building block in several areas of chemical research.
Medicinal Chemistry: Halogenated aromatic compounds are prevalent in pharmaceuticals, where halogens can modulate a drug's metabolic stability, lipophilicity, and binding affinity to its target. The ability to selectively functionalize the different halogen positions on this scaffold could enable the rapid synthesis of libraries of complex molecules for drug discovery programs.
Materials Science: Polyhalogenated aromatic compounds are precursors to a variety of organic materials, including liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific electronic and steric properties imparted by the bromo, fluoro, and iodo substituents could be harnessed to create materials with tailored optoelectronic properties.
Synthetic Methodology Development: The differential reactivity of the C-I, C-Br, and C-F bonds makes this compound an excellent substrate for the development of new, highly selective cross-coupling methodologies. Research in this area could lead to more efficient and atom-economical ways to construct complex organic molecules.
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |
InChI Key |
OGEKQYCQBWHFMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)I |
Origin of Product |
United States |
Reactivity Profiles and Chemical Transformations of 2 Bromo 1 Fluoro 3 Iodo 4 Methoxybenzene
Differential Reactivity of Halogen Substituents on the Aromatic Ring
The presence of iodine, bromine, and fluorine on the same aromatic scaffold allows for selective chemical manipulation, primarily exploited in transition-metal-catalyzed cross-coupling reactions. This selectivity is governed by the differing strengths of the carbon-halogen bonds.
Relative Leaving Group Abilities (Iodine vs. Bromine vs. Fluorine)
In the context of reactions that involve the cleavage of the carbon-halogen (C-X) bond, such as the oxidative addition step in palladium-catalyzed cross-coupling, the reactivity of the aryl halide is inversely related to its bond dissociation energy (BDE). The C-X bond strength increases in the order C-I < C-Br < C-F. This established trend dictates the relative leaving group abilities of the halogens.
The general reactivity trend for aryl halides in these reactions is: I > Br > Cl > F. nih.gov Consequently, the iodine atom in 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is the most reactive site, followed by the bromine atom. The fluorine atom is typically unreactive under standard cross-coupling conditions, making it a spectator substituent in many transformations.
| Halogen (X) | Bond (C-X) | Approximate BDE (kcal/mol) | Relative Reactivity |
|---|---|---|---|
| Iodine | C-I | ~65 | Highest |
| Bromine | C-Br | ~81 | Intermediate |
| Fluorine | C-F | ~123 | Lowest |
Selective Functionalization of Aryl Halide Bonds
The significant difference in reactivity between the C-I, C-Br, and C-F bonds enables a stepwise and site-selective functionalization of the aromatic ring. nih.gov Synthetic chemists can leverage this differential reactivity to introduce various substituents in a controlled manner.
Functionalization of the C-I Bond: The C-I bond is the weakest and most polarizable, making it the preferred site for initial oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)). Reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings can be performed under mild conditions that selectively target the C-I bond, leaving the C-Br and C-F bonds intact. uwindsor.ca
Functionalization of the C-Br Bond: After the iodine has been replaced, the C-Br bond becomes the most reactive site. More forcing reaction conditions, such as higher temperatures or more active catalyst systems, can then be employed to functionalize the C-Br position. This sequential approach allows for the introduction of a second, different functional group.
Inertness of the C-F Bond: The C-F bond is exceptionally strong and generally does not participate in standard cross-coupling reactions. Its high bond energy makes oxidative addition to the C-F bond kinetically prohibitive under conditions that readily cleave C-I and C-Br bonds. This inertness ensures that the fluorine atom remains on the ring throughout the sequence.
This hierarchical reactivity allows for the synthesis of complex, highly substituted aromatic compounds from a single, versatile starting material.
Reactions Involving the Methoxy (B1213986) Functional Group
The methoxy group (-OCH₃) is a key modulator of the ring's electronic properties and also serves as a functional handle for further transformations.
Ether Cleavage and Derivatization Strategies
Aryl methyl ethers are generally stable but can be cleaved to reveal the corresponding phenol. This transformation typically requires strong acidic conditions and heat. masterorganicchemistry.com Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl carbon in an Sₙ2 reaction. masterorganicchemistry.commasterorganicchemistry.com
Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers under milder conditions than strong acids. The resulting phenol can then be used in a variety of subsequent reactions, such as esterification or conversion to a triflate for further cross-coupling.
Influence of the Methoxy Group on Aromatic Ring Reactivity
The methoxy group significantly influences the reactivity of the benzene (B151609) ring towards electrophilic attack. It is a powerful activating group and an ortho, para-director. libretexts.org This is due to its ability to donate electron density to the ring through resonance (a +M or +R effect), which outweighs its electron-withdrawing inductive effect (-I effect) caused by the high electronegativity of the oxygen atom.
The donation of a lone pair from the oxygen atom stabilizes the cationic intermediate (the arenium ion) formed during electrophilic aromatic substitution, particularly when the electrophile attacks the positions ortho or para to the methoxy group. libretexts.orgwikipedia.org This stabilization lowers the activation energy for substitution at these positions, increasing the reaction rate compared to unsubstituted benzene. wikipedia.org
Electrophilic Aromatic Substitution (EAS) Pathways in Multi-Substituted Systems
Predicting the outcome of electrophilic aromatic substitution on a polysubstituted ring like this compound requires a careful analysis of the directing effects of all four substituents.
The directing effects of the substituents are as follows:
-OCH₃: Strongly activating, ortho, para-director.
-F, -Br, -I: Deactivating, ortho, para-directors.
Activating vs. Deactivating Effects: The methoxy group is the most powerful activating group present. In electrophilic aromatic substitution, activating groups generally control the regioselectivity over deactivating groups. libretexts.org
Directing Effects:
The -OCH₃ group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5). Since C3 is already substituted, it strongly favors substitution at C5.
The -F atom at C1 directs to its ortho (C2, C6) and para (C4) positions.
The -Br atom at C2 directs to its ortho (C1, C3) and para (C5) positions. It therefore provides a directing effect towards C5.
The -I atom at C3 directs to its ortho (C2, C4) and para (C6) positions.
Considering these influences, the C5 position is electronically favored. It is ortho to the strongly activating methoxy group and para to the bromine atom. In contrast, the C6 position is only weakly directed by the fluorine and iodine atoms. The powerful activating and directing effect of the methoxy group is the dominant factor, making C5 the primary site of electrophilic attack.
Regioselectivity and Reaction Kinetics in Competitive Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic Aromatic Substitution (EAS) on the this compound ring involves the replacement of a hydrogen atom with an electrophile. The molecule has two available positions for substitution: C-5 and C-6. The regioselectivity of the reaction—whether the electrophile adds to the C-5 or C-6 position—is dictated by the electronic effects of the four existing substituents.
Combined Directing Effects of Multiple Substituents on EAS
The final regiochemical outcome of an EAS reaction on a polysubstituted benzene is the result of the combined directing effects of all substituents. fiveable.me The substituents on this compound exert both inductive and resonance effects, which influence the electron density at the available C-5 and C-6 positions.
Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director. libretexts.orgpressbooks.pub It donates electron density to the ring through resonance, particularly at the positions ortho and para to itself. The C-3 and C-5 positions are ortho to the methoxy group, while the C-6 position is meta. Therefore, the methoxy group strongly directs incoming electrophiles to position C-5 and deactivates position C-6.
Halogen Atoms (-F, -Br, -I): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because they can donate electron density through resonance. libretexts.orgleah4sci.com
Fluorine (-F): Directs ortho (C-2, C-6) and para (C-4). It activates the C-6 position.
Bromine (-Br): Directs ortho (C-1, C-3) and para (C-5). It activates the C-5 position.
Iodine (-I): Directs ortho (C-2, C-4) and para (C-6). It activates the C-6 position.
To predict the outcome, we assess the cumulative effects at each position:
Position C-5: This position is ortho to the strongly activating methoxy group and para to the bromine atom. It is meta to the fluorine and iodine atoms. The powerful activating and directing effect of the methoxy group is the dominant influence, making C-5 highly favored.
Position C-6: This position is meta to the activating methoxy group, making it disfavored by the most influential group. Although it is ortho to the fluorine and para to the iodine, these directing effects are weaker than that of the methoxy group.
Steric hindrance can also play a role; however, the difference in steric bulk between C-5 (flanked by H and I) and C-6 (flanked by H and F) is not expected to override the powerful electronic directing effect of the methoxy group. Therefore, electrophilic substitution is strongly predicted to occur at the C-5 position.
| Substituent | Type | Directing Effect | Influence on C-5 | Influence on C-6 |
| -OCH₃ | Strong Activator | ortho, para | Strongly Activating (ortho) | Deactivating (meta) |
| -F | Weak Deactivator | ortho, para | Neutral (meta) | Activating (ortho) |
| -Br | Weak Deactivator | ortho, para | Activating (para) | Neutral (meta) |
| -I | Weak Deactivator | ortho, para | Neutral (meta) | Activating (para) |
| Overall | - | - | Strongly Favored | Disfavored |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is favored on electron-poor aromatic systems. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism. csbsju.edustackexchange.com
Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. stackexchange.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
Elimination: The leaving group departs, taking the negative charge with it and restoring the aromaticity of the ring. This second step is generally fast. stackexchange.com
The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.comcsbsju.eduyoutube.com
Conditions and Substrate Requirements for SNAr Reactions
For an SNAr reaction to proceed efficiently, several conditions must be met:
Substrate: The aromatic ring must contain at least one good leaving group and be substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR). fiveable.memasterorganicchemistry.com The activating groups must be positioned ortho and/or para to the leaving group to effectively stabilize the anionic Meisenheimer intermediate through resonance. masterorganicchemistry.com
Nucleophile: Strong nucleophiles are required, such as hydroxides (OH⁻), alkoxides (RO⁻), ammonia (NH₃), or amines (RNH₂). csbsju.edu
Leaving Group: The leaving group must be able to depart with a negative charge. Halogens are common leaving groups in SNAr reactions.
In the case of this compound, the molecule possesses three potential halogen leaving groups. However, it lacks the strong nitro or cyano-type electron-withdrawing groups typically required for facile SNAr. The halogens themselves are inductively withdrawing, but the methoxy group is an electron-donating group by resonance, which would disfavor the formation of a negatively charged intermediate. Therefore, this substrate would be expected to be relatively unreactive towards traditional SNAr reactions unless harsh conditions are applied or the reaction proceeds via a different mechanism, such as one involving an organometallic intermediate.
Role of Fluorine as a Leaving Group in SNAr Processes
In SNAr reactions, the typical leaving group trend seen in aliphatic Sₙ2 reactions (I > Br > Cl > F) is often inverted, with fluorine being the best leaving group among the halogens (F > Cl ≈ Br > I). nih.gov This phenomenon is known as the "element effect." nih.gov
The reason for this reversal is that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com Fluorine's superior performance is attributed to its high electronegativity, which has two key consequences:
Increased Electrophilicity: Fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. reddit.comyoutube.com
Stabilization of the Intermediate: The powerful inductive effect of fluorine helps to stabilize the developing negative charge in the transition state and the subsequent Meisenheimer complex. stackexchange.com
| Leaving Group | Relative Rate of Substitution (Example Reaction) | Electronegativity |
| -F | 3300 | 3.98 |
| -Cl | 4.3 | 3.16 |
| -Br | 3.4 | 2.96 |
| -I | 1 | 2.66 |
Metalation and Lithiation Reactions for Further Functionalization
Metalation and lithiation are powerful methods for functionalizing aromatic rings by creating a carbanionic site that can react with various electrophiles. For this compound, two primary pathways exist: direct deprotonation (metalation) and halogen-metal exchange.
Direct Deprotonation (Metalation): This reaction involves the removal of the most acidic proton from the aromatic ring using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered Grignard reagent. rsc.org The acidity of the ring protons is enhanced by adjacent electron-withdrawing groups. In this molecule, the C-5 proton is adjacent to the iodo and methoxy groups, while the C-6 proton is adjacent to the fluoro group. The inductive effects of the halogens increase the acidity of the neighboring protons. The C-5 proton is generally expected to be the most acidic due to the influence of the adjacent iodine atom, making it the likely site for deprotonation.
Halogen-Metal Exchange (Lithiation): This is a more common and often more selective method for generating aryl organometallic reagents. It involves treating the aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. wikipedia.org The rate of exchange is dependent on the halogen: I > Br >> Cl, F. libretexts.org
Lithium-Iodine Exchange: Reaction with one equivalent of an organolithium reagent would selectively occur at the C-3 position due to the high reactivity of the C-I bond, yielding 2-bromo-1-fluoro-3-lithio-4-methoxybenzene.
Lithium-Bromine Exchange: If the C-I bond were absent, exchange would occur at the C-Br bond. rsc.org In the presence of the iodo group, this pathway is kinetically disfavored.
Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc Reagents)
The halogen substituents on this compound serve as handles for the formation of highly reactive organometallic intermediates, which are versatile synthons in organic chemistry.
Organolithium Reagents: As described above, these are readily formed via selective lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.com The reaction is typically very fast, even at temperatures as low as -78 °C, and cleanly converts the C-I bond to a C-Li bond. The resulting organolithium compound is a potent nucleophile and a strong base. wikipedia.orgslideshare.net
Grignard Reagents: Grignard reagents are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com The reactivity of halogens towards magnesium follows the order I > Br > Cl, while fluorides are generally unreactive. libretexts.orgnih.gov Therefore, reacting this compound with one equivalent of magnesium would selectively form the Grignard reagent at the C-3 position: 2-bromo-1-fluoro-4-methoxy-3-(iodomagnesio)benzene.
Organozinc Reagents: Organozinc compounds can be prepared through several methods, including the direct reaction of an organic halide with zinc metal or by transmetalation from an organolithium or Grignard reagent. For instance, reacting the pre-formed 2-bromo-1-fluoro-3-lithio-4-methoxybenzene with a zinc salt like zinc chloride (ZnCl₂) would produce the corresponding organozinc reagent. rsc.org Organozinc reagents are generally less reactive and more tolerant of functional groups than their organolithium or Grignard counterparts.
Reactivity of Intermediates: Once formed, these organometallic intermediates (R-M, where M = Li, MgX, or ZnX) behave as strong carbanionic nucleophiles. libretexts.orgsigmaaldrich.com They can react with a vast array of electrophiles to create new carbon-carbon or carbon-heteroatom bonds, enabling extensive functionalization of the aromatic ring. Common reactions include:
Addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols. wikipedia.orglibretexts.org
Reaction with carbon dioxide (CO₂) to form carboxylic acids.
Coupling reactions with other organic halides, often catalyzed by transition metals (e.g., palladium or copper).
| Reagent Type | Method of Formation | Selectivity on Substrate | General Reactivity |
| Organolithium | Halogen-metal exchange with R-Li | C-I > C-Br >> C-F | Very high (strong base & nucleophile) |
| Grignard | Reaction with Mg metal | C-I > C-Br >> C-F | High (strong base & nucleophile) |
| Organozinc | Transmetalation from R-Li with ZnX₂ | Formed from pre-existing organolithium | Moderate (softer nucleophile) |
Rearrangement and Isomerization Pathways in Highly Substituted Arenes
Rearrangement and isomerization reactions in highly substituted arenes like this compound are not common under standard laboratory conditions due to the high stability of the aromatic ring. However, under forcing conditions such as high temperatures, strong acids, or in the course of specific reactions that generate highly reactive intermediates, skeletal rearrangements or substituent migrations can occur.
One potential pathway for isomerization involves the generation of a benzyne intermediate. Treatment of a polyhalogenated arene with a very strong base, such as sodium amide (NaNH₂), can lead to elimination of H-X (where X is a halogen) to form a highly strained benzyne. The subsequent addition of a nucleophile to the benzyne can result in a mixture of isomers. For this compound, the presence of multiple halogens offers several possibilities for benzyne formation, potentially leading to a complex product mixture where substituents have shifted positions.
Thermal rearrangements of aromatic hydrocarbons are also known, though they typically require very high temperatures. wikipedia.org In such extreme conditions, intramolecular migration of halogen or methoxy groups could be envisioned, driven by the formation of a thermodynamically more stable isomer. However, such processes are generally low-yielding and of limited synthetic utility.
It is important to note that carbocation-mediated rearrangements, common in aliphatic chemistry, are less frequent for aryl cations due to their high instability. masterorganicchemistry.com Therefore, reaction pathways that avoid the formation of a positive charge on the aromatic ring are generally favored.
Table 1: Potential Isomerization Pathways and Conditions for Highly Substituted Arenes
| Pathway | Reagents/Conditions | Intermediate | Potential Outcome for this compound |
| Benzyne Mechanism | Strong base (e.g., NaNH₂) | Benzyne | Mixture of positional isomers of the original compound. |
| Thermal Rearrangement | High temperature (>300°C) | Radical or concerted transition state | Migration of halogen or methoxy substituents. |
| Acid-Catalyzed Isomerization | Strong acid (e.g., AlCl₃/HCl) | Sigma complex | Potential for substituent migration, though less common for halogens. |
Redox Chemistry of Halogenated Arenes
The redox chemistry of this compound is characterized by the susceptibility of the carbon-halogen bonds to reduction and the stability of the aromatic ring towards oxidation.
Reduction:
Halogenated aromatic compounds can be reduced electrochemically, with the ease of reduction generally following the order I > Br > Cl > F. unifi.itresearchgate.net This trend is attributed to the decreasing strength of the carbon-halogen bond down the group. Therefore, in this compound, the carbon-iodine bond is the most likely to be reduced first, followed by the carbon-bromine bond, and finally the carbon-fluorine bond, which is typically the most resistant to reduction.
Cyclic voltammetry is a common technique used to study the redox properties of such compounds. wikipedia.orglibretexts.org A cyclic voltammogram of this compound would be expected to show successive, irreversible reduction peaks corresponding to the cleavage of the C-I, C-Br, and C-F bonds. The exact reduction potentials would be influenced by the electronic environment of the ring, including the electron-donating methoxy group and the other halogen substituents.
Chemical reduction can also be achieved using various reagents. Catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or dissolving metal reductions (e.g., Na in liquid ammonia) can be employed to cleave the carbon-halogen bonds, often with selectivity depending on the reaction conditions.
Oxidation:
The benzene ring itself is generally resistant to oxidation due to its aromatic stability. openstax.org Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions are required to break open the ring. The substituents on the ring influence its susceptibility to oxidation. The electron-donating methoxy group would slightly activate the ring towards oxidation, while the electron-withdrawing halogens would deactivate it.
Oxidation of the methoxy group itself is possible but typically requires specific reagents. More commonly, for alkyl-substituted benzenes, the benzylic position is susceptible to oxidation. libretexts.orglibretexts.org However, as this compound lacks an alkyl side chain, this pathway is not relevant.
The redox properties of halogenated aromatic compounds are of significant interest in the context of environmental remediation, as reductive dehalogenation is a key process in the breakdown of many persistent organic pollutants.
Table 2: Predicted Redox Behavior of this compound
| Process | Expected Order of Reactivity | Typical Reagents/Methods | Product(s) |
| Reduction | C-I > C-Br > C-F | Electrochemical reduction, Catalytic hydrogenation, Dissolving metal reduction | Stepwise removal of halogen atoms, ultimately leading to 1-fluoro-2-methoxybenzene. |
| Oxidation | Benzene Ring (resistant) | Strong oxidizing agents (e.g., KMnO₄, heat) | Ring cleavage products. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene, offering insights into the ¹H, ¹³C, and ¹⁹F nuclei.
High-field NMR spectroscopy is essential for resolving the complex spin systems present in this compound. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the four different substituents. The methoxy (B1213986) group (-OCH₃) will exhibit a characteristic singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens (Br, F, I) and the methoxy group. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a key diagnostic feature.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy provides a sensitive probe for its chemical environment. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a highly substituted benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | 7.0 - 7.5 | Doublet of doublets | J(H-F), J(H-H) |
| H-6 | 6.8 - 7.2 | Doublet | J(H-H) |
| -OCH₃ | 3.8 - 4.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |
| C-1 | 150 - 160 | ¹JCF ≈ 240-260 Hz |
| C-2 | 110 - 120 | ²JCF |
| C-3 | 90 - 100 | ³JCF |
| C-4 | 155 - 165 | ⁴JCF |
| C-5 | 115 - 125 | ⁵JCF |
| C-6 | 110 - 120 | ⁶JCF |
| -OCH₃ | 55 - 65 | - |
Note: The predicted chemical shifts and coupling constants are estimates based on general principles and data from similar compounds. Actual experimental values are required for definitive assignment.
To establish the precise connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons, confirming their adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY could show correlations between the methoxy protons and the proton at the C-5 position, further solidifying the structural assignment.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. This technique is also invaluable for monitoring the progress of reactions involving this compound by quantifying the disappearance of reactants and the appearance of products over time.
The chemical shifts of nuclei in an NMR spectrum can be influenced by the choice of solvent. Aromatic solvents, for example, can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects. Studying the NMR spectrum of this compound in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can help to resolve overlapping signals and provide additional confirmation of the structure.
Furthermore, variable temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation around single bonds. While significant rotational barriers are not expected for the substituents in this molecule, VT-NMR can be used to confirm the absence of any conformational isomers at room temperature.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the elemental formula (C₇H₅BrFIO). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would be clearly visible in the mass spectrum, providing definitive evidence for the presence of these halogens.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, the fragmentation pattern observed in a mass spectrum provides crucial information for its structural confirmation. The fragmentation process is initiated by the ionization of the molecule, typically through electron impact (EI), which results in the formation of a molecular ion.
The fragmentation of the molecular ion of this compound is expected to follow predictable pathways based on the relative strengths of the chemical bonds and the stability of the resulting fragments. The presence of bromine and iodine isotopes (79Br/81Br and 127I) will lead to characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these halogens.
Key Fragmentation Pathways:
Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a phenoxy cation. chegg.comchegg.com
Halogen Loss: The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. Therefore, the cleavage of the C-I bond is the most likely initial halogen loss, followed by the C-Br bond. aip.orgdocbrown.info Loss of a halogen atom will result in a phenyl cation.
Loss of CO: The resulting phenoxy cation can further fragment by losing a molecule of carbon monoxide (CO).
Benzene Ring Fission: At higher energies, the aromatic ring itself can undergo fragmentation, leading to smaller charged species.
Illustrative Fragmentation Data:
| Fragment Ion | Proposed Structure | m/z (relative to most abundant isotope) |
| [M]⁺• | [C₇H₅BrFIO]⁺• | 330 |
| [M - CH₃]⁺ | [C₆H₂BrFIO]⁺ | 315 |
| [M - I]⁺ | [C₇H₅BrFO]⁺ | 203 |
| [M - Br]⁺ | [C₇H₅FIO]⁺ | 251 |
| [M - CH₃ - CO]⁺ | [C₅H₂BrFI]⁺ | 287 |
Hyphenated Techniques (GC-MS, LC-MS, UPLC) for Mixture Analysis and Purity Assessment
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the assessment of compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. scholaris.caresearchgate.net In GC-MS, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer for detection and identification. GC-MS is particularly useful for identifying and quantifying impurities in a sample of this compound, provided the impurities are also amenable to GC analysis. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. sciex.comnih.gov In LC-MS, separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. This technique is highly valuable for the analysis of reaction mixtures during the synthesis of this compound and for purity assessment of the final product. nih.gov
Ultra-Performance Liquid Chromatography (UPLC):
UPLC is an advancement in liquid chromatography that utilizes smaller stationary phase particles and higher pressures to achieve faster separations with greater resolution and sensitivity compared to conventional HPLC. mdpi.com UPLC, when coupled with mass spectrometry (UPLC-MS), provides a powerful tool for the rapid analysis of complex samples and the detection of trace-level impurities in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. specac.com By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups and the substitution pattern on the benzene ring. acs.orgnih.gov
Expected IR Absorption Bands:
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2950-2850 |
| C=C stretch (aromatic) | 1600-1450 libretexts.org |
| C-O stretch (aryl ether) | 1275-1200 |
| C-F stretch | 1250-1020 |
| C-Br stretch | 690-515 libretexts.org |
| C-I stretch | ~500 |
| C-H out-of-plane bending (aromatic) | 900-675 orgchemboulder.com |
The specific positions of the C-H out-of-plane bending bands can provide information about the substitution pattern on the benzene ring. spectroscopyonline.com
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopic technique that is complementary to IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. A molecule's Raman spectrum provides a "fingerprint" that can be used for identification and structural analysis. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, meaning that some vibrational modes may be active in one technique but not the other.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the benzene ring and the carbon-halogen bonds. mdpi.com Symmetrical vibrations, which are often weak in IR spectra, can be strong in Raman spectra.
X-ray Crystallography for Solid-State Absolute Structure Determination
For this compound, obtaining a single crystal of suitable quality would enable the determination of its precise solid-state conformation. This would definitively confirm the connectivity of the atoms and the substitution pattern on the benzene ring. While crystallizing small organic molecules can sometimes be challenging, various techniques can be employed to obtain suitable crystals for X-ray analysis. nih.gov
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation of compounds from mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. conquerscientific.com The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.
For this compound, HPLC would be an essential tool for monitoring the progress of its synthesis and for purifying the final product. Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the compound and the impurities to be separated. sielc.com The separation of positional isomers of substituted aromatic compounds can often be achieved by carefully selecting the stationary and mobile phases. mtc-usa.comresearchgate.netnih.gov
Gas Chromatography (GC)
Gas chromatography (GC) is a pivotal analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of "this compound," GC, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for its identification and quantification in complex mixtures. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. For halogenated aromatic compounds, the choice of the stationary phase is critical for achieving optimal separation from isomers and other related substances.
The elution profile of halogenated compounds in GC is influenced by factors such as boiling point, polarity, and the degree of substitution on the aromatic ring. Generally, for regioisomeric halogenated anisoles, the retention time can be affected by the steric interactions of the substituents.
Due to the absence of specific experimental data for the gas chromatographic analysis of "this compound" in peer-reviewed literature, the following table presents a hypothetical set of parameters and results. This data is illustrative and based on typical conditions used for the analysis of similar polyhalogenated aromatic compounds.
Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Hypothetical Retention Time | 18.5 minutes |
Chiral Chromatography for Enantiomeric Purity
"this compound" does not possess a chiral center and is therefore an achiral molecule. As such, it does not exist as enantiomers, and the concept of enantiomeric purity is not applicable. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Commonly used CSPs for the separation of chiral aromatic compounds include those based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins. wikipedia.org These phases can exhibit enantioselectivity through a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation. wikipedia.org
While chiral chromatography is not relevant for "this compound" itself, it would be a critical analytical method if a chiral center were introduced into the molecule, for instance, through the addition of a chiral side chain. In such a hypothetical scenario, the determination of enantiomeric excess (% ee) would be essential to characterize the stereochemical outcome of a synthesis.
The following table provides an illustrative example of chiral HPLC conditions that could be adapted for a hypothetical chiral derivative of "this compound." The data is based on general methodologies for the chiral separation of halogenated aromatic compounds.
Interactive Data Table: Illustrative Chiral HPLC Conditions for a Hypothetical Chiral Derivative
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (Enantiomer 1) | 12.3 minutes |
| Hypothetical Retention Time (Enantiomer 2) | 14.8 minutes |
| Hypothetical Separation Factor (α) | 1.20 |
| Hypothetical Resolution (Rs) | 2.1 |
Computational and Theoretical Investigations of 2 Bromo 1 Fluoro 3 Iodo 4 Methoxybenzene
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic context.
For halobenzenes, MD simulations have been used to study their behavior in solution and their interactions with larger biomolecules. For example, simulations using chlorobenzene as a probe molecule can effectively map hydrophobic and halogen-bonding sites on protein surfaces, which is useful in drug discovery. In the liquid state, simulations have shown that chlorobenzene molecules can form agglomerates through contacts between chlorine atoms and specific interactions between the benzene (B151609) rings. Such simulations could be used to understand how 2-bromo-1-fluoro-3-iodo-4-methoxybenzene behaves in various solvents or in complex biological environments. For greater accuracy in modeling specific non-covalent interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can be employed. This approach treats the region of primary interest (e.g., a halogen bond) with high-level quantum mechanics while the surrounding environment is modeled with a more computationally efficient classical force field bakhtiniada.ru.
Intermolecular Interactions and Halogen Bonding Phenomena
The substituents on the benzene ring of this compound dictate the types of intermolecular interactions it can form. The most significant of these is halogen bonding, a highly directional, non-covalent interaction involving the electron-deficient σ-hole on a halogen atom and a Lewis base (an electron-rich site such as an oxygen or nitrogen atom) bakhtiniada.ru.
Due to the high polarizability of iodine and bromine, these atoms on the title compound are potent halogen bond donors. The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Fluorine is generally not considered a halogen bond donor due to its high electronegativity and low polarizability. The directionality of halogen bonds makes them a powerful tool in crystal engineering and supramolecular chemistry for designing materials with specific structures and properties. Theoretical studies on complexes between bromobenzene and various electron donors have confirmed that charge transfer plays a significant role in the formation of these halogen-bonded systems. In complex environments, there can be cooperativity between halogen bonds and other interactions, such as hydrogen bonds with surrounding water molecules, which can enhance the strength of the halogen bond bakhtiniada.ru.
Theoretical Treatment of Sigma Holes and Electrostatic Potentials
The concept of the sigma hole (σ-hole) is central to understanding the non-covalent interactions of halogenated compounds. A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom, opposite to the covalent bond. This positive region arises from the anisotropic distribution of electron density around the halogen.
For this compound, the electrostatic potential of the halogen substituents is a key determinant of its interaction capabilities. The magnitude of the σ-hole is influenced by the polarizability and electronegativity of the halogen atom, as well as the nature of the rest of the molecule. In this compound, we have three different halogens: fluorine, bromine, and iodine.
Iodine: Due to its high polarizability and relatively low electronegativity compared to the other halogens, the iodine atom in this compound is expected to possess the most positive and prominent σ-hole. This makes it a strong halogen bond donor.
Bromine: The bromine atom will also exhibit a significant σ-hole, though likely smaller and less positive than that of iodine.
Fluorine: In contrast, the highly electronegative and poorly polarizable fluorine atom is generally not considered a halogen bond donor and typically does not have a positive σ-hole.
Computational studies on similar halogenated anisoles have demonstrated that the electrostatic potential can be quantitatively modeled. nih.gov Such calculations for this compound would reveal the precise values of the maximum positive electrostatic potential () associated with the σ-holes on the iodine and bromine atoms. These values are critical for predicting the strength and directionality of potential halogen bonds.
The methoxy (B1213986) group (-OCH), being an electron-donating group, influences the electron density of the benzene ring and, consequently, the electrostatic potentials of the halogen substituents. Theoretical calculations would elucidate the extent of this electronic influence on the magnitude of the σ-holes.
A representative data table derived from theoretical calculations on a model halogenated benzene is presented below to illustrate the expected differences in σ-hole magnitudes.
| Halogen Atom | Electronegativity (Pauling Scale) | Polarizability (ų) | Expected Relative VS,max |
| Fluorine | 3.98 | 0.56 | Negative/Neutral |
| Bromine | 2.96 | 4.77 | Positive |
| Iodine | 2.66 | 7.1 | Most Positive |
This table presents generalized expectations. Actual values for this compound would require specific computational modeling.
Role of Halogen Bonding in Supramolecular Assemblies (Non-Biological Contexts)
Halogen bonding is a directional non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site. In the context of this compound, the iodine and bromine atoms are potential halogen bond donors. This property can be harnessed in crystal engineering and the design of supramolecular assemblies.
Theoretical investigations can predict the geometry and strength of halogen bonds that this compound could form with various halogen bond acceptors (e.g., Lewis bases with lone pairs on nitrogen, oxygen, or sulfur atoms). The directionality of the C-I···Nu and C-Br···Nu interactions is expected to be highly linear, a characteristic feature of halogen bonds.
Computational models can simulate the formation of dimers, trimers, or even larger aggregates of this compound, both through self-assembly and with co-crystallizing agents. These models can help in the rational design of materials with specific solid-state structures and properties. The interplay between halogen bonding and other non-covalent interactions, such as π-π stacking of the benzene rings, would also be a key focus of such theoretical studies.
The presence of multiple potential halogen bond donors (iodine and bromine) on the same molecule opens up the possibility of forming complex and multidimensional supramolecular networks. Computational predictions of the relative strengths of the C-I···Nu and C-Br···Nu bonds would be crucial in anticipating the final architecture of these assemblies.
Structure-Reactivity Relationship Predictions and Quantitative Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. For a series of related compounds, such as halogenated anisoles, QSPR can be a powerful predictive tool. nih.gov
Electronic Descriptors: Parameters derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential values (, ).
Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.
Geometrical Descriptors: Parameters related to the three-dimensional shape of the molecule, such as molecular volume and surface area.
A hypothetical QSPR data table for a series of halogenated anisoles, including this compound, might look as follows:
| Compound | Molecular Volume (ų) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Property (e.g., logP) |
| Anisole (B1667542) | 109.3 | -8.21 | 0.83 | 2.11 |
| 4-Bromoanisole | 121.5 | -8.35 | -0.12 | 3.21 |
| 2,4-Dibromoanisole | 133.7 | -8.52 | -0.45 | 4.09 |
| This compound | (Calculated) | (Calculated) | (Calculated) | (Predicted) |
This table is illustrative. The values for the subject compound would need to be computationally derived and the predicted property would depend on the specific QSPR model.
By calculating these descriptors for this compound, its properties, such as boiling point, solubility, and partition coefficient, could be predicted based on established QSPR models for this class of compounds. nih.gov These predictions are valuable for guiding experimental work and for assessing the potential environmental fate and transport of the compound.
In Silico Screening for Novel Reactivity or Optimized Synthetic Routes
In silico screening involves the use of computational methods to explore the potential reactivity of a molecule and to identify optimal conditions for its synthesis. For this compound, with its multiple reactive sites, in silico methods can be particularly insightful.
Computational tools can be used to:
Predict Reaction Sites: By mapping the electrostatic potential and frontier molecular orbitals (HOMO and LUMO), it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich aromatic ring, influenced by the methoxy group, would be susceptible to electrophilic substitution, while the carbon atoms bonded to the halogens would be sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Evaluate Reaction Mechanisms: Quantum chemical calculations can be employed to model the transition states and reaction pathways for various potential transformations. This can help in understanding the feasibility of a particular reaction and in identifying potential byproducts.
Optimize Synthetic Routes: By computationally screening different reagents, catalysts, and reaction conditions, it may be possible to identify more efficient and selective synthetic routes to or from this compound. For example, the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions could be computationally modeled to predict conditions for selective functionalization.
A summary of potential in silico screening applications for this compound is provided in the table below.
| Screening Objective | Computational Method | Predicted Outcome |
| Site Selectivity in Cross-Coupling | Density Functional Theory (DFT) | Relative activation energies for C-I vs. C-Br bond cleavage. |
| Nucleophilic Aromatic Substitution | Reaction Pathway Modeling | Feasibility and regioselectivity of substituting the fluorine atom. |
| Electrophilic Aromatic Substitution | Fukui Function Analysis | Most probable position for the introduction of a new substituent on the ring. |
Through these in silico approaches, a deeper understanding of the chemical behavior of this compound can be achieved, accelerating the discovery of new applications and the development of improved synthetic methodologies.
Applications in Advanced Materials and Synthetic Intermediates
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
2-Bromo-1-fluoro-3-iodo-4-methoxybenzene serves as a quintessential versatile building block in organic synthesis. Its utility stems from the presence of three different halogen atoms (Iodine, Bromine, Fluorine) attached to the aromatic core. These halogens provide distinct and selectively addressable reaction sites for various metal-catalyzed cross-coupling reactions.
The carbon-iodine bond is the most reactive towards oxidative addition in common cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, followed by the carbon-bromine bond. The carbon-fluorine bond is typically the most inert under these conditions. This significant difference in reactivity allows for a stepwise and controlled functionalization of the molecule. A synthetic chemist can selectively replace the iodine atom, then the bromine atom, leaving the fluorine and methoxy (B1213986) groups intact for later-stage modifications or as permanent structural features. This hierarchical reactivity is a critical feature for the efficient and convergent synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and natural products.
Precursor in the Synthesis of Functional Organic Materials
The unique electronic and structural characteristics of this compound make it a valuable precursor for a range of functional organic materials. The high degree of substitution and the presence of heavy atoms influence the molecule's packing in the solid state and its electronic properties, which are key parameters in material science.
This compound is a potential precursor for the design of liquid crystalline materials. The rigid benzene (B151609) core is a common feature in mesogens (molecules that exhibit liquid crystal phases). Furthermore, the iodine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be used to direct the self-assembly of molecules into ordered liquid crystalline phases. Research has demonstrated that the interaction between iodofluorobenzene derivatives and other organic molecules can successfully induce and control liquid crystalline properties. nih.govresearchgate.net The modular nature of halogen bonding allows for the fine-tuning of mesomorphic properties, making compounds like this compound attractive candidates for developing new liquid crystal systems. nih.govresearchgate.net
In the field of organic electronics, halogenation is a widely used strategy to modify the properties of organic semiconductors. ucl.ac.uk The introduction of halogen atoms can profoundly affect the frontier molecular orbital energy levels (HOMO and LUMO), which govern the charge transport and photophysical properties of the material. ucl.ac.uk The electron-withdrawing nature of fluorine and the heavy-atom effect of iodine and bromine in this compound can be exploited to engineer the bandgap and charge carrier mobility of resulting materials. By incorporating this building block into larger conjugated systems, it is possible to develop organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netrsc.org
The di-functional nature of this molecule with respect to cross-coupling reactions (at the C-I and C-Br positions) makes it an excellent candidate as a monomer for synthesizing advanced polymers. Through step-growth polymerization methods, such as Suzuki-Miyaura or Stille polycondensation, it can be incorporated into conjugated polymer backbones. The resulting polymers would feature a precise arrangement of fluorine and methoxy substituents, allowing for the tailoring of properties such as solubility, solid-state morphology, and electronic characteristics. Such polymers are of interest for applications requiring materials with specific optical and electronic functions.
Utilization in Supramolecular Chemistry (Non-Biological Context)
The iodine atom on the this compound molecule is a potent halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. This interaction is increasingly used as a powerful tool in crystal engineering and supramolecular chemistry to construct well-defined, multi-component assemblies. researchgate.net The strength of the halogen bond can be tuned by the other substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom enhances the halogen-bonding capability of the iodine atom, making this molecule a useful component for designing co-crystals, gels, and other complex supramolecular architectures.
Industrial Significance as a Specialty Chemical Intermediate
This compound is classified as a specialty chemical intermediate. vandemark.comgantrade.combarentz-na.com Its availability from various chemical suppliers, albeit in research-scale quantities, indicates its use in high-value chemical manufacturing processes. abcr.com Such complex, poly-functionalized molecules are not produced as commodities but are synthesized for specific applications where precise molecular architecture is required. They serve as key starting materials in the research and development of new pharmaceuticals, agrochemicals, and advanced materials, where their cost is justified by the performance and novelty of the final product. vandemark.com
Development of Novel Reagents and Catalysts from Derivatives
The strategic placement of bromo, fluoro, and iodo substituents on the this compound ring offers a rich tapestry of synthetic possibilities for crafting bespoke reagents and catalysts. The differential reactivity of these halogens is key to its potential, allowing for selective transformations at specific positions.
The carbon-iodine bond is the most labile, making the iodine atom the primary site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This is followed by the carbon-bromine bond, while the carbon-fluorine bond is the most robust and generally requires more forcing conditions to react. This hierarchy of reactivity allows for a stepwise functionalization of the aromatic ring, a crucial feature in the design of complex molecules.
One of the most direct applications of such a molecule is in the formation of Grignard reagents. Treatment of a similar compound, 3-fluoro-4-methoxyphenyl bromide, with magnesium metal in an anhydrous solvent like tetrahydrofuran (THF) yields the corresponding Grignard reagent, 3-fluoro-4-methoxyphenylmagnesium bromide. This organomagnesium compound is a powerful nucleophile, capable of forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters. By analogy, selective metal-halogen exchange at the iodine or bromine position of this compound could generate highly functionalized Grignard or organolithium reagents. These reagents would be invaluable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Furthermore, the bromo and iodo functionalities serve as ideal handles for the synthesis of phosphine ligands. Phosphine ligands are ubiquitous in organometallic catalysis, playing a crucial role in tuning the electronic and steric properties of metal centers. A common synthetic route to arylphosphines involves the reaction of an aryl halide with a source of phosphorus, such as PCl3, often via an organometallic intermediate like a Grignard or organolithium reagent. researchgate.net For instance, tris(4-bromophenyl)phosphine can be synthesized from 1,4-dibromobenzene. researchgate.net The derivatives of this compound could therefore be precursors to novel, multifunctional phosphine ligands. The presence of the fluoro and methoxy groups could impart unique electronic properties to the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity in reactions such as Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds. researchgate.net
The development of catalysts for dehalogenation reactions is another area where derivatives of polyhalogenated aromatics are relevant. While these compounds are often the substrates in such reactions, understanding their interactions with catalytic systems is crucial. For example, supported palladium catalysts have been investigated for their ability to mediate Suzuki-Miyaura reactions with iodo- and bromoaryls. researchgate.net The insights gained from such studies can inform the design of new catalytic systems.
Data on Analogous Compound Reactivity
To illustrate the potential synthetic transformations, the following table provides data on the reactivity of functional groups present in analogous compounds.
| Functional Group | Reaction Type | Reagents | Product Type | Potential Application |
| Iodo | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl | C-C bond formation |
| Bromo | Grignard Formation | Mg, THF | Organomagnesium reagent | Nucleophilic addition |
| Bromo/Iodo | Phosphine Ligand Synthesis | 1. nBuLi 2. PCl3 | Arylphosphine | Catalyst ligand |
| Fluoro | Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine) | Substituted aniline derivative | Synthesis of functional materials |
This table is based on the general reactivity of the specified functional groups and does not represent experimental results for this compound itself.
Future Research Directions and Unexplored Avenues
Asymmetric Synthesis of Chiral Derivatives of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene
The dense functionalization of this compound presents a unique opportunity for the synthesis of novel chiral molecules. The development of atropisomers, which are stereoisomers arising from hindered rotation around a single bond, is a particularly promising avenue. By introducing a bulky substituent through selective cross-coupling at the bromine or iodine position, it may be possible to create a sterically hindered biaryl system. The controlled, enantioselective synthesis of such derivatives could be achieved using advanced catalytic systems.
Future research should focus on screening various chiral ligands and transition metal catalysts to induce high levels of enantioselectivity in these coupling reactions. nih.govunimi.it The development of flavin-dependent halogenases, engineered through mutagenesis, could also offer a biocatalytic route to enantioselective transformations on this scaffold. nih.gov
Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis
| Catalyst System | Target Reaction | Projected Enantiomeric Excess (ee) | Potential Chiral Product |
|---|---|---|---|
| Pd(OAc)₂ with (S)-BINAP ligand | Suzuki coupling with 2-tert-butylphenylboronic acid | >95% | Atropisomeric biaryl |
| CuI with Chiral Diamine Ligand | Ullmann coupling with a hindered phenol | 85-92% | Chiral diaryl ether |
| Engineered Flavin-Dependent Halogenase (FDH) | Desymmetrizing Halocyclization | >98% | Cyclized chiral derivative |
Development of More Efficient and Sustainable Synthetic Routes, Including Flow Chemistry
Traditional batch synthesis of complex, multi-substituted aromatics can be inefficient and pose safety risks. Continuous flow chemistry offers a compelling alternative, providing significant advantages in terms of safety, reproducibility, and scalability. nih.govmt.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling highly exothermic or energetic reactions to be performed safely. vapourtec.comstolichem.com Furthermore, precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities. mt.com
Future work should aim to translate the multi-step synthesis of this compound into a fully continuous, modular process. frontiersin.org This could involve sequential halogenation and functionalization steps, potentially integrating purification and analysis modules into the flow path. frontiersin.org Such a system would not only improve efficiency but also align with the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Halogenation Step
| Parameter | Conventional Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 6-12 hours | 5-20 minutes |
| Temperature Control | ± 5 °C (potential for hotspots) | ± 0.5 °C (precise control) |
| Safety Profile | Moderate (large inventory of hazardous reagents) | High (small reaction volume, enhanced heat transfer) vapourtec.comstolichem.com |
| Yield | 75% | >90% |
| Scalability | Difficult, requires re-optimization | Straightforward (running longer or numbering-up) stolichem.com |
Exploration of Novel Reactivity Patterns and Rearrangements in Highly Substituted Arenes
The unique electronic and steric environment of this compound could give rise to novel reactivity. Two key areas for exploration are the "halogen dance" rearrangement and the formation of benzyne intermediates.
The halogen dance is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the aromatic ring via an aryl carbanion intermediate. chemeurope.com Investigating the behavior of this compound under strongly basic conditions, such as with potassium amide in liquid ammonia, could reveal unprecedented migration patterns influenced by the interplay of the four different substituents.
Additionally, the presence of ortho-disposed halogens makes this compound a potential precursor for a benzyne (or aryne) intermediate. wikipedia.orgmakingmolecules.com By treating the molecule with a strong base or an organometallic reagent, elimination of two adjacent substituents could generate a highly reactive aryne. masterorganicchemistry.comyoutube.com The subsequent trapping of this intermediate with various nucleophiles or dienes would provide access to a wide array of complex and previously inaccessible derivatives. libretexts.org
Advanced Mechanistic Investigations Using Operando Techniques
A deep understanding of the reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Operando spectroscopy, which involves monitoring a reaction in real-time under actual process conditions, is a powerful tool for this purpose. aip.orgyoutube.com
Applying techniques such as operando Raman and Infrared (IR) spectroscopy could provide invaluable insights into reactions involving this compound. americanpharmaceuticalreview.comornl.gov For instance, during a metal-catalyzed cross-coupling reaction, Raman spectroscopy could be used to track the vibrational fingerprints of the catalyst's active site and identify transient intermediates. ornl.gov Simultaneously, IR spectroscopy could monitor the concentration of reactants and products in the solution phase. americanpharmaceuticalreview.comacs.org This dual-spectroscopic approach would enable the construction of detailed kinetic and mechanistic models, accelerating process development.
Integration with Automated Synthesis Platforms and High-Throughput Experimentation
The exploration of the chemical space around this compound can be dramatically accelerated by integrating automated synthesis platforms and high-throughput experimentation (HTE). wikipedia.orgnih.gov These systems use robotics and software to perform and analyze hundreds or even thousands of reactions in parallel, enabling rapid optimization of reaction conditions and discovery of new derivatives. wikipedia.orgchemcopilot.com
An automated platform could be programmed to systematically vary catalysts, ligands, solvents, and temperatures for a specific transformation, such as a Suzuki or Sonogashira coupling at the iodine position. nih.gov The platform would handle reagent dispensing, reaction execution, and sample analysis, generating large datasets that can be analyzed using machine learning algorithms to identify optimal conditions or novel reactivity. rsc.orgvsparticle.comresearchgate.net This data-driven approach minimizes material consumption and human effort while maximizing the rate of discovery. nih.gov
Table 3: Hypothetical High-Throughput Screening for a C-N Coupling Reaction
| Variable | Parameters Screened (96-well plate format) | Number of Variations |
|---|---|---|
| Catalyst | Pd₂(dba)₃, CuI, NiCl₂(dppp) | 3 |
| Ligand | Xantphos, BrettPhos, DPEPhos, BINAP | 4 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | 4 |
| Solvent | Toluene, Dioxane | 2 |
| Total Experiments | 96 |
Design of Smart Materials Incorporating this compound Scaffolds
The distinct electronic properties and substitution pattern of this compound make it an attractive building block for advanced functional materials.
One promising application is in the field of liquid crystals . The iodine and bromine atoms on the ring can act as potent halogen-bond donors. nih.gov Halogen bonding is a highly directional, non-covalent interaction that can be used to engineer the self-assembly of molecules into ordered liquid crystalline phases. whiterose.ac.ukresearchgate.net By combining this scaffold with suitable halogen-bond acceptors, it may be possible to create novel thermotropic or photoresponsive liquid crystals. nih.govacs.org
Another avenue is the development of materials for Organic Light-Emitting Diodes (OLEDs) . Many materials used in OLEDs are based on functionalized aromatic compounds that serve as hole-transport, electron-transport, or emissive materials. echemi.comjmaterenvironsci.com The electronic properties of the this compound core can be tuned through substitution, potentially leading to new, efficient materials for solution-processed OLEDs. nih.gov
In-Depth Computational Studies on Exotic Bond Characterizations and Hypervalency
Theoretical and computational chemistry can provide profound insights into the structure and reactivity of this compound that are inaccessible through experimental means alone.
A key area for investigation is the nature of the C-I bond and its potential to participate in hypervalent iodine chemistry. Hypervalent iodine reagents are powerful oxidants in organic synthesis, and their reactivity is governed by the linear, three-center-four-electron bond. nih.govacs.org Computational studies, such as Density Functional Theory (DFT), can be used to model the formation and reactivity of hypervalent intermediates derived from the target molecule. chimia.ch These studies can elucidate reaction mechanisms and guide the design of new synthetic transformations. researchgate.net
Furthermore, computational analysis can explore the nuances of halogen bonding interactions, predicting the strength and directionality of bonds formed with different acceptor molecules. This would be invaluable for the rational design of the smart materials discussed in the previous section. researchgate.net
Q & A
Q. Critical Considerations :
- Monitor reaction temperatures to prevent dehalogenation (common with iodine at elevated temperatures) .
- Use inert atmospheres (N₂/Ar) to avoid oxidation of methoxy or halide groups .
How should researchers handle and store this compound to ensure stability?
Q. Basic
- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and moisture absorption. Avoid repeated freeze-thaw cycles, which can degrade iodinated aromatics .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential toxicity. and emphasize avoiding skin contact and inhalation.
Q. Decomposition Risks :
- Exposure to light may lead to C-I bond cleavage.
- Hydrolysis of the methoxy group is unlikely but possible under strongly acidic/basic conditions .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight (MW = 344.91 g/mol) and isotopic patterns (Br, I) .
- IR : C-O (methoxy) stretch at ~1250 cm⁻¹ and C-F at ~1100 cm⁻¹ .
Challenges : Overlapping signals due to multiple halogens require advanced techniques like 2D NMR (COSY, HSQC) for unambiguous assignment .
What strategies mitigate competing reactions during cross-coupling processes (e.g., Suzuki, Ullmann) involving this compound?
Q. Advanced
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to activate the bromine (more reactive than iodine). For Ullmann couplings, CuI/1,10-phenanthroline selectively targets iodine .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states.
- Temperature Control : Lower temperatures (50–80°C) reduce side reactions like proto-dehalogenation.
Q. Example Protocol :
Suzuki Coupling:
- Substrate: this compound (1 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80°C, 12 h.
- Yield: ~70–85% (similar to ).
How can regioselectivity be controlled in further functionalization (e.g., electrophilic substitution)?
Advanced
The methoxy group (position 4) is a strong ortho/para director, while halogens (Br, F, I) are meta/para directors. Key strategies:
- Ortho Functionalization : Use bulky directing groups (e.g., -SiMe₃) to block para positions .
- Iodine as a Leaving Group : In Pd-catalyzed reactions, iodine’s superior leaving ability enables selective substitution at position 3 .
Case Study : Nitration of the parent compound would likely occur at position 5 (meta to methoxy, para to fluorine), based on analogies in and .
What mechanistic insights exist for substitution reactions at bromo vs. iodo positions?
Q. Advanced
- Kinetic vs. Thermodynamic Control :
- Iodine undergoes oxidative addition faster than bromine in Pd-mediated reactions (kinetically favored) .
- Bromine’s lower bond dissociation energy (vs. C-I) makes it more reactive in radical pathways.
- Isotopic Labeling : Use ¹²⁷I/¹²⁵I or ⁷⁹Br/⁸¹Br isotopes to track substitution pathways via MS or NMR .
Q. Experimental Design :
- Conduct competition experiments between Br and I sites using equimolar substrates.
- Monitor intermediates via in-situ IR or stopped-flow NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
